molecular formula C6H10O2 B2702847 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol CAS No. 2060007-65-8

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol

Cat. No.: B2702847
CAS No.: 2060007-65-8
M. Wt: 114.144
InChI Key: DISAAIHTGSBMRS-UHFFFAOYSA-N
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Description

Contextualizing the 2-Oxabicyclo[2.1.1]hexane Scaffold within Strained Bicyclic Systems

The 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) scaffold is a bridged, saturated heterocyclic system characterized by a bicyclo[2.1.1]hexane carbon framework wherein one of the methylene (B1212753) bridges is replaced by an oxygen atom. This structural modification has profound implications for its physical and chemical properties. Bicyclic systems such as bicyclo[1.1.1]pentane (BCP) and the all-carbon bicyclo[2.1.1]hexane are known for their high degree of ring strain, which imparts unique reactivity and a rigid three-dimensional geometry. The introduction of an oxygen atom into the bicyclo[2.1.1]hexane core to form the 2-oxa-BCH motif maintains this rigidity but significantly alters its electronic character and intermolecular interactions.

The inclusion of the polar ether moiety generally leads to a notable improvement in aqueous solubility compared to its non-polar carbocyclic counterparts. sci-hub.se Research has shown that 2-oxabicyclo[2.1.1]hexanes can be up to ten times more water-soluble than analogous BCPs and up to thirty times more soluble than corresponding benzene (B151609) derivatives. sci-hub.se This enhancement in solubility is a critical advantage in medicinal chemistry, where poor aqueous solubility can be a major obstacle to drug development. Furthermore, the 2-oxa-BCH scaffold typically exhibits lower lipophilicity, as measured by logP or logD values, compared to both BCPs and benzenes. chemrxiv.org For example, the replacement of an ortho-substituted phenyl ring with a 2-oxa-BCH core in several bioactive compounds has been shown to decrease the calculated logP (clogP) by approximately one unit. chemrxiv.org

From a geometric perspective, the 2-oxa-BCH scaffold presents its substituents with distinct spatial vectors that can mimic those of ortho- and meta-substituted benzene rings. nih.gov While the distance between exit vectors in 2-oxa-BCH is slightly longer than in an ortho-phenylene ring, the angles at which these vectors project are remarkably similar, making it an effective bioisostere. chemrxiv.org This structural mimicry, combined with improved physicochemical properties, positions the 2-oxabicyclo[2.1.1]hexane scaffold as a valuable component in the toolkit of medicinal and materials chemists.

Property2-Oxabicyclo[2.1.1]hexaneBicyclo[1.1.1]pentane (BCP)Benzene
Water SolubilitySignificantly Higher sci-hub.seLow sci-hub.seVery Low sci-hub.se
Lipophilicity (logP)Lower chemrxiv.orgModerate sci-hub.seHigher chemrxiv.org
Metabolic StabilitySimilar to BCP, more stable than benzene sci-hub.seHigh sci-hub.seVariable, prone to oxidation
Geometry Mimicryortho- and meta-substituted benzenes nih.govpara-substituted benzenes rsc.orgPlanar Aromatic

Academic Significance of the 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol Motif

The academic significance of the this compound motif lies in its role as a versatile and synthetically accessible building block for the elaboration of the 2-oxa-BCH core into more complex molecules. The primary alcohol functionality at the bridgehead position serves as a crucial synthetic handle, allowing for a wide range of chemical transformations. This enables researchers to readily incorporate the 2-oxa-BCH scaffold into diverse molecular frameworks, from pharmaceutical candidates to advanced materials.

The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing entry into a variety of coupling reactions. Alternatively, it can be converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, or transformed into an amine via processes like the Mitsunobu reaction followed by reduction of the resulting azide. rsc.org This synthetic flexibility is paramount for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of peripheral groups is necessary to optimize biological activity and pharmacokinetic properties.

The utility of this motif has been demonstrated in the synthesis of analogs of marketed agrochemicals, such as the fungicides Fluxapyroxad (B1673505) and Boscalid (B143098). chemrxiv.orgnih.gov By replacing the phenyl ring in these compounds with a 2-oxabicyclo[2.1.1]hexane core, accessed via intermediates derived from this compound, researchers have created analogs with dramatically improved water solubility and, in some cases, enhanced metabolic stability, while retaining the desired biological activity. chemrxiv.orgnih.gov These findings underscore the importance of the this compound motif as a gateway to novel, patent-free chemical entities with potentially superior properties.

Evolution of Research Trajectories for 2-Oxabicyclo[2.1.1]hexane Derivatives

Research into the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives has evolved from challenging, low-yielding methods to more efficient and versatile strategies, broadening the accessibility of this scaffold. Early approaches often relied on classical photochemical [2+2] cycloadditions of dienes, which, while effective for certain substrates, were often limited by substrate scope and functional group compatibility. rsc.org

A significant advancement came with the development of iodine-mediated cyclization reactions. In 2020, the Mykhailiuk group reported a practical, high-yielding synthesis of 2-oxa-BCH derivatives through the iodocyclization of alkenyl alcohols containing a 3-methylenecyclobutyl moiety. rsc.org This method uses inexpensive molecular iodine under mild, aqueous conditions and provides an iodo-functionalized product that can be further diversified. researchgate.net

More recently, research has focused on strain-release cycloadditions of highly strained bicyclo[1.1.0]butanes (BCBs) with carbonyl compounds. These reactions can be promoted by various catalytic systems. For instance, Glorius and coworkers have developed elegant approaches using either Lewis acid catalysis or visible-light-induced triplet energy transfer to facilitate the [2π + 2σ] cycloaddition between BCBs and aldehydes or esters, respectively, to construct polysubstituted 2-oxa-BCHs. rsc.orgresearchgate.netacs.org In a further evolution, a cobalt-catalyzed photocatalytic cycloaddition of BCBs and aldehydes has been reported, expanding the toolkit for accessing these scaffolds. rsc.org Another modern approach combines nucleophilic phosphine (B1218219) catalysis with energy transfer catalysis, allowing for the rapid assembly of diverse 2-oxa-BCH architectures from readily available allyl alcohols and electron-poor arylalkynes. nih.gov This cascade reaction strategy is particularly powerful as it allows for the systematic variation of substituents at nearly every position of the scaffold in a single operation. researchgate.netnih.gov

This trajectory from classical photochemistry to sophisticated, catalyst-driven, and cascade-based methodologies reflects a growing demand for practical and scalable routes to these valuable three-dimensional building blocks.

Synthetic MethodKey PrecursorsGeneral ConditionsKey Advantages
Photochemical [2+2] CycloadditionDienes (e.g., N-allyl enamides) rsc.orgUV irradiation rsc.orgClassical approach for forming strained rings
IodocyclizationAlkenyl alcohols with a cyclobutane (B1203170) moiety rsc.orgresearchgate.netMolecular iodine, mild basic conditions rsc.orgCost-effective, high yields, functional handle for diversification rsc.orgresearchgate.net
Strain-Release [2π + 2σ] CycloadditionBicyclo[1.1.0]butanes and carbonyls rsc.orgLewis acid or photocatalysis (visible light) rsc.orgAccess to polysubstituted derivatives, high efficiency researchgate.netacs.org
Catalytic Cascade ReactionAllyl alcohols and arylalkynes nih.govPhosphine and energy transfer catalysis nih.govHigh atom economy, rapid assembly of diverse scaffolds researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISAAIHTGSBMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060007-65-8
Record name {2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Advanced Synthetic Methodologies for 2 Oxabicyclo 2.1.1 Hexan 1 Ylmethanol and Its Analogs

Mechanistic Investigations of Cycloaddition Pathways

The construction of the 2-oxabicyclo[2.1.1]hexane core is predominantly achieved through cycloaddition reactions that form the strained bicyclic system. Understanding the mechanisms of these pathways is crucial for optimizing reaction conditions and expanding the substrate scope.

Traditional approaches to 2-oxabicyclo[2.1.1]hexanes have often relied on classical photochemical [2+2] reactions. rsc.org More recent advancements have harnessed the power of photocatalysis to facilitate these transformations under milder conditions with improved functional group tolerance. One prominent strategy involves the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes. nih.govbohrium.com Visible-light-mediated methods, such as the photocatalytic [2+2] cycloaddition of 1,5-hexadienes, have also been developed.

A significant breakthrough in this area is the photocatalytic oxidative activation of bicyclo[1.1.0]butanes (BCBs) for formal [2σ+2π] cycloadditions with aldehydes. diva-portal.orgresearchgate.net This method utilizes a strongly oxidizing acridinium (B8443388) organophotocatalyst to generate a radical cation intermediate from the BCB. rsc.orgnih.gov This intermediate then undergoes a nucleophilic addition to the aldehyde, leading to the formation of the 2-oxabicyclo[2.1.1]hexane ring system. researchgate.netnih.gov The efficiency of this process can be enhanced by the addition of cobalt, which promotes the key nucleophilic addition step. rsc.orgnih.govrsc.org This open-shell pathway has demonstrated broad substrate scope and functional group tolerance. researchgate.netrsc.org

Table 1: Photocatalytic [2π+2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Aldehydes researchgate.net
EntryBicyclo[1.1.0]butane (BCB)AldehydePhotocatalystCo-catalystYield (%)
11a 2a (aliphatic)PC1 (1 mol%)CoCl₂ (7.5 mol%)90
21a Aromatic aldehydePC1CoCl₂High
3Various substituted BCBsVarious aldehydesPC1CoCl₂Good to Excellent

The high ring strain of bicyclo[1.1.0]butanes (BCBs), estimated at 64 kcal/mol, makes them powerful building blocks in organic synthesis. diva-portal.org The cleavage of the central, highly reactive C-C bond provides a strong thermodynamic driving force for a variety of transformations, including strain-release cycloadditions to form bicyclo[2.1.1]hexane systems. nih.govdiva-portal.orgacs.orgresearchgate.net

This approach has emerged as a versatile alternative to traditional methods. nih.gov The activation of BCBs can be achieved through various means, including energy transfer catalysis, to generate a diradical intermediate that can be trapped by an alkene or aldehyde in a stepwise cycloaddition. nih.govdiva-portal.orgacs.org

A fascinating aspect of BCB chemistry is the ability to control the reaction pathway to yield different products from the same starting materials through the careful selection of a catalyst. nih.govresearchgate.net This catalyst-controlled chemodivergent synthesis is a powerful tool for expanding chemical diversity. nih.govresearchgate.netfigshare.com For instance, in the reaction of BCB amides with azadienes, a Cu(I) catalyst can promote a formal cycloaddition to furnish bicyclo[2.1.1]hexanes, while a Au(I) catalyst can uniquely facilitate an addition-elimination pathway to selectively yield cyclobutenes. nih.govresearchgate.net This divergence is attributed to the different coordination geometries favored by the respective metal catalysts in the transition states. researchgate.net Similarly, Lewis acid catalysis can be modulated to direct identical substrates towards (3+2), (3+4), or (2+4) cyclizations, leading to the formation of bicyclo[2.1.1]hexanes, oxabicyclo[4.1.1]octanes, or cyclobutanes, respectively. acs.org

Table 2: Catalyst-Controlled Divergent Reaction of BCB Amide with Azadiene researchgate.net
CatalystProductPathwaySelectivity
Cu(I)Bicyclo[2.1.1]hexaneFormal CycloadditionHigh
Au(I)CyclobuteneAddition-EliminationHigh

Lewis acid catalysis has emerged as a robust and effective strategy for promoting formal cycloaddition reactions of BCBs with various π-systems. researchgate.netnih.gov This two-electron pathway provides a complementary approach to the radical-based photocatalytic methods. researchgate.net A variety of Lewis acids, including Sc(OTf)₃ and BF₃·OEt₂, have been successfully employed to catalyze the [2π+2σ] cycloaddition of aldehydes with BCBs to access polysubstituted 2-oxabicyclo[2.1.1]hexanes. researchgate.netchemrxiv.org This methodology has also been extended to the reaction of BCBs with silyl (B83357) enol ethers, providing facile access to a range of bicyclo[2.1.1]hexanes. nih.gov The mechanism is distinct from other Lewis acid-catalyzed cycloadditions of BCBs and allows for the efficient construction of complex carbocyclic frameworks. researchgate.netchemrxiv.org

Strain-Release Cycloadditions from Bicyclo[1.1.0]butanes (BCBs)

Strategic Approaches to Stereoselective Synthesis

The biological activity of chiral molecules is often highly dependent on their absolute configuration. Therefore, the development of stereoselective methods for the synthesis of 2-oxabicyclo[2.1.1]hexan-1-ylmethanol and its analogs is of paramount importance.

Significant progress has been made in the development of enantioselective catalytic strategies for constructing the bicyclo[2.1.1]hexane core. chinesechemsoc.org One of the leading approaches involves the use of chiral Lewis acids to catalyze intramolecular crossed [2+2] photocycloadditions. chemrxiv.orgchemrxiv.org This method has been successfully applied to the synthesis of enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which serve as valuable bioisosteres of ortho-substituted phenyl rings. chemrxiv.orgchemrxiv.org

In the realm of strain-release cycloadditions, chiral Lewis acids have been employed to achieve enantiocontrol in the (3+2) cycloadditions of BCBs with various coupling partners. chinesechemsoc.org For example, catalytic systems combining Cu(OTf)₂ with chiral bisoxazoline (Box) ligands have been successfully applied to the reaction of acyl pyrazole-decorated BCBs with electron-deficient alkenes. chinesechemsoc.org These innovative strategies have opened up new avenues for the synthesis of enantioenriched bicyclo[n.1.1]alkanes, which are highly valuable in the discovery of chiral drugs. chinesechemsoc.org

Table 3: Enantioselective Lewis Acid-Catalyzed Intramolecular [2+2] Photocycloaddition chemrxiv.org
SubstrateChiral Lewis Acid CatalystYield (%)Enantiomeric Excess (ee, %)
α,β-unsaturated acyl pyrazoleRhodium-basedHighHigh
Various substituted dienesChiral Rh catalystGood to HighGood to High

Diastereoselective Routes

Achieving stereocontrol in the synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold is critical for modulating the biological activity of molecules that incorporate this motif. Diastereoselective routes are often necessary to control the relative orientation of substituents on the bicyclic core, which can significantly influence interactions with biological targets.

One notable diastereoselective approach involves the reduction of a γ,δ-unsaturated ketone precursor, which is then subjected to an iodocyclization reaction. For instance, in the synthesis of a related 5-oxabicyclo[2.1.1]hexane derivative, a highly diastereoselective reduction of a ketone intermediate was achieved, yielding an anti-alcohol. This stereocontrol was pivotal for the subsequent 5-exo-trig iodocyclization, which proceeded to form a single diastereomer of the resulting tetrahydrofuran (B95107) unit. The stereochemical outcome of the reduction can be rationalized using established models like the Felkin-Anh model, which predicts the preferred trajectory of nucleophilic attack on the carbonyl group.

Another strategy for inducing diastereoselectivity is through photochemical [2+2] cycloaddition reactions. The stereochemistry of the resulting bicyclic system is often dictated by the geometry of the starting diene and the reaction conditions. For example, the use of cyclic allyl alcohols in a cascade reaction involving phosphine (B1218219) and energy transfer catalysis has been shown to yield single diastereomers of spirocyclic 2-oxabicyclo[2.1.1]hexane structures. nih.gov In these cases, the conformational constraints of the cyclic precursor guide the cycloaddition to favor the formation of one diastereomer over the other.

Furthermore, the choice of catalyst and the presence of chiral auxiliaries can influence the diastereoselectivity of cycloaddition reactions. While enantioselective control is a primary goal, the principles of asymmetric catalysis can also be applied to achieve high diastereoselectivity in the formation of multiple stereocenters. For instance, chiral Lewis acid catalysts have been employed in [2+2] photocycloadditions to control the stereochemical outcome, which can be extended to diastereoselective processes when prochiral substrates are used.

Table 1: Examples of Diastereoselective Reactions in the Synthesis of Oxabicyclic Scaffolds

Precursor TypeReactionKey Reagents/ConditionsDiastereomeric Ratio (d.r.)Reference
γ,δ-Unsaturated KetoneReduction followed by Iodocyclization1. NaBH4, CeCl3·7H2O2. I2, NaHCO3, MeCN>95:5
Cyclic Allyl AlcoholPhotocatalytic CascadeTriphenylphosphine, Thioxanthen-9-one, Visible LightSingle diastereomer nih.gov

Functional Group Interconversions and Late-Stage Functionalization on the Bicyclic Scaffold

The ability to modify the 2-oxabicyclo[2.1.1]hexane scaffold after its construction is crucial for creating a diverse range of analogs for structure-activity relationship (SAR) studies. Functional group interconversions and late-stage functionalization (LSF) are powerful tools in this regard, allowing for the efficient exploration of chemical space around the core structure.

A common strategy involves the derivatization of iodo-substituted 2-oxabicyclo[2.1.1]hexanes, which are readily accessible through iodocyclization reactions. The carbon-iodine bond serves as a versatile handle for a variety of transformations. For example, the iodo group can be displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The reduction of the C-I bond is also a straightforward method to install a hydrogen atom.

Late-stage C-H functionalization represents a more direct approach to modifying the bicyclic framework, avoiding the need for pre-installed functional groups. While challenging due to the relative inertness of C-H bonds, this strategy offers a highly efficient way to introduce substituents at various positions on the scaffold. Methodologies involving transition-metal catalysis, such as palladium-catalyzed C-H activation, have been developed for the functionalization of related bicyclic systems and can be conceptually applied to the 2-oxabicyclo[2.1.1]hexane core. These reactions often employ directing groups to achieve site-selectivity.

For this compound specifically, the primary alcohol moiety provides a key site for further derivatization. It can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to esters, ethers, and other functional groups. The hydroxyl group can also be transformed into a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions for the introduction of amines, azides, or other functionalities. mdpi.com

Table 2: Representative Functional Group Interconversions on the 2-Oxabicyclo[2.1.1]hexane Scaffold

Starting MaterialReagents and ConditionsProduct
1-Iodo-2-oxabicyclo[2.1.1]hexane derivativeH2, Pd/C2-Oxabicyclo[2.1.1]hexane derivative
This compoundPCC, CH2Cl22-Oxabicyclo[2.1.1]hexane-1-carbaldehyde
This compoundMsCl, Et3N, CH2Cl22-Oxabicyclo[2.1.1]hexan-1-ylmethyl methanesulfonate

Chemoenzymatic and Biocatalytic Synthesis of Oxa-Bicyclic Scaffolds

Chemoenzymatic and biocatalytic methods offer environmentally benign and highly selective routes to chiral building blocks, which are invaluable for the synthesis of enantiomerically pure pharmaceuticals. nih.gov While specific examples for the synthesis of this compound are not extensively documented, established biocatalytic transformations can be applied to its synthesis or the preparation of its chiral precursors.

One potential strategy is the enzymatic kinetic resolution (EKR) of a racemic precursor to this compound. Lipases are commonly used enzymes for the resolution of racemic alcohols through enantioselective acylation or hydrolysis. For instance, a racemic mixture of this compound could be subjected to lipase-catalyzed acylation, where one enantiomer is selectively converted to an ester, allowing for the separation of the unreacted enantiomerically enriched alcohol and the ester.

Another powerful biocatalytic tool is the Baeyer-Villiger monooxygenase (BVMO). These enzymes catalyze the oxidation of ketones to esters or lactones with high enantioselectivity. A prochiral cyclobutanone (B123998) derivative could potentially be oxidized by a BVMO to yield an enantiomerically enriched lactone, which could then be further transformed into the 2-oxabicyclo[2.1.1]hexane scaffold. This approach would establish the key oxygen-containing bridge in a stereocontrolled manner.

Furthermore, the synthesis of chiral cyclobutane (B1203170) precursors through biocatalysis can provide a starting point for the construction of the 2-oxabicyclo[2.1.1]hexane ring system. For example, the biocatalytic reduction of a ketone on a cyclobutane ring can yield a chiral alcohol with high enantiomeric excess. This chiral alcohol can then be carried forward through chemical steps, including the introduction of the necessary functional groups for the subsequent cyclization to form the bicyclic ether.

Table 3: Potential Biocatalytic Approaches for Chiral 2-Oxabicyclo[2.1.1]hexane Synthesis

Biocatalytic MethodEnzyme ClassSubstrate TypePotential Product
Kinetic ResolutionLipaseRacemic this compoundEnantiomerically enriched alcohol and ester
Asymmetric OxidationBaeyer-Villiger MonooxygenaseProchiral cyclobutanoneEnantiomerically enriched lactone
Asymmetric ReductionKetoreductaseProchiral cyclobutanone derivativeEnantiomerically enriched cyclobutanol

Iodocyclization and Related Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are a cornerstone in the synthesis of bicyclic systems, and iodocyclization has proven to be a particularly effective and practical strategy for constructing the 2-oxabicyclo[2.1.1]hexane core. nih.gov This method typically involves the treatment of a suitably functionalized cyclobutane precursor, containing both an alkene and a hydroxyl group, with an electrophilic iodine source.

The key step is the 5-exo-trig cyclization of a cyclobutane alkenyl alcohol. The reaction is initiated by the activation of the double bond by molecular iodine (I₂) or another iodinating agent, forming an iodonium (B1229267) ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the bicyclic ether and install an iodine atom on the scaffold. This reaction is often performed under mild conditions, for example, using iodine and sodium bicarbonate in a solvent mixture like methyl tert-butyl ether and water.

The versatility of the iodocyclization approach lies in its modularity. A wide range of substituents can be present on the starting cyclobutane, allowing for the synthesis of diverse 2-oxabicyclo[2.1.1]hexane analogs with multiple "exit vectors" for further functionalization. nih.gov The resulting iodo-substituted bicyclic product is a valuable intermediate, as discussed in the section on functional group interconversions.

While iodocyclization is the most prominent example, other related intramolecular cyclization strategies can also be envisioned. For instance, other electrophiles could potentially be used to initiate the cyclization, leading to different functionalities on the resulting bicyclic scaffold. The fundamental principle remains the intramolecular attack of a nucleophile onto an activated π-system within a constrained cyclobutane precursor to forge the bicyclic ether linkage.

Table 4: Typical Conditions for Iodocyclization to Form 2-Oxabicyclo[2.1.1]hexanes

SubstrateReagentsSolventTemperatureProductReference
3-(Hydroxymethyl)methylenecyclobutane derivativeI₂, NaHCO₃MeOtBu/H₂ORoom Temperature1-Iodo-2-oxabicyclo[2.1.1]hexane derivative nih.gov
3-AlkenylcyclobutanolI₂, NaHCO₃Acetonitrile0 °C to Room TemperatureSubstituted 2-oxabicyclo[2.1.1]hexane

Elucidation of Reaction Mechanisms and Reactivity Profiles

Investigation of Rearrangement Processes

Skeletal rearrangements involving the 2-oxabicyclo[2.1.1]hexane core are not commonly reported, underscoring the scaffold's structural integrity. The majority of related literature describes rearrangements that occur during the synthesis of the bicyclic system, rather than transformations of the pre-formed scaffold.

One notable example is a visible-light-induced triplet energy transfer catalysis method to access polysubstituted 2-oxabicyclo[2.1.1]hexanes. This process involves a proposed sequence of a formal [2π + 2σ] photocycloaddition, followed by a backbone C–H abstraction and an aryl group migration. This rearrangement is integral to the formation of the substituted product rather than a subsequent reaction of the parent bicyclic ether.

Similarly, skeletal editing has been applied to the analogous 2-azabicyclo[2.1.1]hexane system to achieve a nitrogen-deleting conversion to a bicyclo[1.1.1]pentane core, but this does not represent a rearrangement of the 2-oxa-BCH skeleton itself. The lack of reported skeletal rearrangements for the 2-oxa-BCH core is a testament to its thermodynamic stability.

Nucleophilic and Electrophilic Reactivity at Key Centers

The reactivity of the 2-oxabicyclo[2.1.1]hexane system is dominated by the functional groups attached to the bicyclic core, rather than the core itself. The bicyclic ether framework is largely inert. Synthetic utility is demonstrated through the manipulation of pendant groups, such as esters, alcohols, and iodides, which undergo standard chemical transformations without disrupting the core structure.

The ether oxygen within the scaffold can serve as a hydrogen bond acceptor, which contributes to the improved aqueous solubility and desirable physicochemical properties of drug candidates incorporating this motif. However, its nucleophilicity in chemical reactions is not a prominent feature.

Most discussions of nucleophilic and electrophilic interactions occur in the context of the scaffold's synthesis. For example, many efficient syntheses of the 2-oxa-BCH core involve the Lewis acid-catalyzed activation of a highly strained bicyclo[1.1.0]butane (BCB) precursor. The Lewis acid facilitates the cleavage of the central C-C bond of the BCB, generating a cyclobutyl carbocation intermediate that is then trapped by a nucleophile (the oxygen atom from an aldehyde or ketone), leading to the formation of the 2-oxa-BCH ring. In these cases, the key reactive species are the strained precursors, not the final bicyclic ether product.

Influence of Ring Strain on Reaction Kinetics and Thermodynamics

The formation of the 2-oxabicyclo[2.1.1]hexane skeleton is a textbook example of strain-release chemistry. The significant ring strain of precursors like bicyclo[1.1.0]butanes (BCBs) provides a powerful thermodynamic driving force for reactions that lead to the formation of the less-strained bicyclo[2.1.1]hexane system. The strain energy of the parent all-carbon bicyclo[2.1.1]hexane core is estimated

Advanced Structural Elucidation Methodologies for Complex 2 Oxabicyclo 2.1.1 Hexane Derivatives

Application of Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-oxabicyclo[2.1.1]hexane derivatives. One-dimensional (¹H and ¹³C) NMR spectra provide fundamental information about the molecular framework, confirming the presence of the bicyclic core and the connectivity of substituents.

However, due to the compact and highly constrained nature of the 2-oxabicyclo[2.1.1]hexane skeleton, assigning the relative stereochemistry of substituents can be challenging. In some cases, NMR data alone may not be sufficient to unambiguously assign the configuration of diastereomers. researchgate.net To overcome these challenges, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. NOESY experiments can reveal through-space correlations between protons, providing crucial data to establish the relative orientation of substituents on the bicyclic scaffold. For instance, 2D-NMR has been successfully used to confirm the regioselectivity of cycloaddition reactions that form the bicyclic system. diva-portal.org

Mechanistic studies also rely heavily on NMR. By analyzing crude reaction mixtures, researchers can identify intermediates and byproducts, offering insights into reaction pathways. diva-portal.org For example, ¹H NMR spectroscopy using an internal standard like dibromomethane (B42720) can be used to estimate the yield and regiomeric ratio of products formed during the synthesis of 2-oxabicyclo[2.1.1]hexanes. diva-portal.org

Table 1: Representative ¹H and ¹³C NMR Spectrometer Frequencies Used in the Characterization of Bicyclic Hexane Analogs

Nucleus Spectrometer Frequency (MHz) Reference
¹H 400 researchgate.net
¹³C 101, 151 researchgate.net

This interactive table summarizes common NMR frequencies used for analyzing compounds structurally related to 2-oxabicyclo[2.1.1]hexane, as detailed in the provided research.

Utilization of Mass Spectrometry (MS) for Complex Mixture Analysis and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of 2-oxabicyclo[2.1.1]hexane derivatives, primarily used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. researchgate.netnuph.edu.ua

In conjunction with liquid chromatography (LC-MS), mass spectrometry is also used to assess the purity of synthesized compounds and to monitor the progress of reactions over time. researchgate.net This is particularly important for checking the chemical stability of novel derivatives under various conditions, such as in acidic or basic aqueous solutions. researchgate.net

The fragmentation pathways of 2-oxabicyclo[2.1.1]hexane derivatives under electron ionization (EI) can provide valuable structural information. While specific studies on 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol are limited, analysis of related strained bicyclic and spirocyclic systems suggests that fragmentation is often governed by the release of ring strain. aip.org Characteristic fragmentation patterns for oxa-spiro-alkanes include cleavages that result in the formation of stable cycloalkanone radical cations. aip.org For the 2-oxabicyclo[2.1.1]hexane core, likely fragmentation pathways would involve cleavage of the C-C bonds of the four-membered ring and the ethereal C-O bond, driven by the release of the inherent strain in the bicyclic system.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful and definitive method for determining the three-dimensional structure of 2-oxabicyclo[2.1.1]hexane derivatives. nih.gov It provides unambiguous proof of connectivity, relative and absolute configuration of all stereogenic centers, and precise data on bond lengths, bond angles, and molecular conformation in the solid state. encyclopedia.pub

This technique has been crucial in confirming the structure of numerous novel 2-oxabicyclo[2.1.1]hexane compounds, especially following complex synthetic sequences like photocycloadditions or iodocyclization reactions. researchgate.netresearchgate.netacs.org In instances where NMR spectroscopy fails to distinguish between diastereomers, SCXRD provides the definitive assignment. researchgate.net The determination of absolute configuration is particularly important for chiral molecules and is often achieved by calculating the Flack parameter; a value close to zero indicates the correct stereochemical assignment. researchgate.netencyclopedia.pub

Furthermore, crystallographic analysis allows for the detailed comparison of the geometric parameters of the 2-oxabicyclo[2.1.1]hexane scaffold with those of the aromatic rings they are designed to replace. nih.govresearchgate.netnih.gov By analyzing parameters such as the distance and relative orientation of substituent exit vectors, researchers can quantitatively assess how well the saturated scaffold mimics the geometry of an ortho-substituted phenyl ring. researchgate.netnih.gov

Table 2: Key Applications of SCXRD in 2-Oxabicyclo[2.1.1]hexane Analysis

Application Details References
Structure Confirmation Unambiguously confirms the molecular structure and connectivity after synthesis. researchgate.netresearchgate.netrsc.org
Stereochemical Assignment Determines the relative and absolute configuration of chiral centers. researchgate.netnih.govencyclopedia.pub
Geometric Analysis Provides precise bond lengths and angles for comparison with other chemical motifs. nih.govnih.gov

| Conformational Study | Reveals the solid-state conformation of the molecule. | encyclopedia.pub |

This interactive table highlights the critical roles of Single Crystal X-ray Diffraction in the structural elucidation of 2-oxabicyclo[2.1.1]hexane derivatives.

Complementary Spectroscopic Techniques in Structural Characterization

While NMR, MS, and SCXRD are the primary methods for structural elucidation, other spectroscopic and analytical techniques provide complementary and confirmatory data.

Elemental analysis is a fundamental technique used to verify the elemental composition of a newly synthesized compound, ensuring it matches the calculated values for the proposed molecular formula. researchgate.net This provides an essential check on purity and identity.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for both the purification of target compounds and the analysis of their purity. rsc.org The development of robust purification protocols is essential for obtaining the analytically pure samples required for subsequent biological testing and detailed spectroscopic analysis.

Together, this multi-technique approach, combining the detailed insights from NMR, the precise mass determination from MS, and the definitive 3D structure from SCXRD, along with confirmatory data from other methods, enables the comprehensive and unambiguous characterization of complex 2-oxabicyclo[2.1.1]hexane derivatives.

Role of 2 Oxabicyclo 2.1.1 Hexan 1 Ylmethanol As a Building Block and Bioisostere in Organic Synthesis

Scaffold Hopping Strategies for Medicinal Chemistry

Scaffold hopping is a prominent strategy in drug discovery aimed at identifying novel molecular cores that can mimic the biological activity of a known active compound while offering improved physicochemical properties, patentability, or both. bhsai.org The rigid, three-dimensional framework of the 2-oxabicyclo[2.1.1]hexane system makes it an attractive candidate for such strategies.

A significant application of the 2-oxabicyclo[2.1.1]hexane scaffold is its use as a saturated, non-planar bioisostere for aromatic rings, particularly ortho- and meta-substituted benzene (B151609) rings. researchgate.netenamine.netnih.gov Aromatic rings are ubiquitous in bioactive molecules but can be associated with poor solubility and metabolic instability. nih.gov Replacing these flat, aromatic systems with sp³-rich cores like 2-oxabicyclo[2.1.1]hexane can lead to compounds with improved drug-like properties. researchgate.net

Research has demonstrated that the geometric parameters of 2-oxabicyclo[2.1.1]hexanes are comparable to those of ortho- and meta-substituted phenyl rings. nih.govresearchgate.net For instance, when the ortho-substituted phenyl ring in the fungicide boscalid (B143098) was replaced with a 2-oxabicyclo[2.1.1]hexane moiety, the resulting analog exhibited significantly improved metabolic stability. Similarly, replacing the phenyl ring in the fungicide fluxapyroxad (B1673505) with this bicyclic system resulted in a dramatic six-fold increase in water solubility and a slight decrease in lipophilicity (logD). nih.gov These examples underscore the potential of the 2-oxabicyclo[2.1.1]hexane scaffold to enhance the physicochemical profile of bioactive compounds.

Original CompoundAromatic Moiety Replaced2-Oxabicyclo[2.1.1]hexane AnalogObserved Physicochemical ImprovementsReference
Boscalidortho-substituted phenyl ringCompound 31Improved metabolic stability (CIint)
Fluxapyroxadortho-substituted phenyl ringCompound 29Six-fold increase in water solubility, decreased lipophilicity nih.gov
Sonidegibmeta-substituted benzene ringAnalog with 2-oxabicyclo[2.1.1]hexane coreComparable target binding, improved aqueous solubility

The rigid bicyclic structure of 2-oxabicyclo[2.1.1]hexane imposes significant conformational constraints on the molecules in which it is incorporated. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity. The well-defined spatial orientation of substituents attached to the 2-oxabicyclo[2.1.1]hexane core allows for precise positioning of functional groups to interact with specific binding pockets of a receptor or enzyme. This level of structural pre-organization is difficult to achieve with more flexible acyclic or monocyclic systems. The spirocyclic nature of some derivatives further enhances molecular rigidity and can lead to specific receptor interactions.

Precursors to Complex Molecular Architectures

Beyond its role as a bioisostere, 2-oxabicyclo[2.1.1]hexan-1-ylmethanol and its derivatives serve as versatile building blocks for the synthesis of more complex molecular architectures. evitachem.comresearchgate.net The functional handles present on the scaffold, such as the hydroxymethyl group, can be readily modified to introduce a variety of substituents, including protected amines, esters, arenes, and alkyl groups. rsc.org This functional group tolerance makes it a valuable starting material for the construction of diverse chemical libraries for drug discovery and other applications. rsc.org

Recent synthetic methodologies, such as those combining nucleophilic phosphine (B1218219) catalysis and energy transfer catalysis, have enabled the rapid construction of structurally diverse 2-oxabicyclo[2.1.1]hexanes from readily available starting materials like allyl alcohols. rsc.org Other innovative approaches include photocatalytic [2π + 2σ] cycloaddition reactions between bicyclo[1.1.0]butanes and aldehydes, which efficiently construct the 2-oxabicyclo[2.1.1]hexane core. rsc.org These advancements in synthetic chemistry have made this scaffold more accessible for its use in creating complex molecules.

Applications in Materials Science and Functional Molecule Design

The unique structural and electronic properties of the 2-oxabicyclo[2.1.1]hexane core also lend themselves to applications in materials science. The inherent strain and defined geometry of this bicyclic system can be harnessed to create novel polymers and functional materials with specific properties. For instance, compounds incorporating this scaffold can be used as monomers in polymerization reactions to generate materials with tailored thermal and mechanical characteristics. researchgate.net The presence of the ether oxygen can also influence the material's properties, such as polarity and hydrogen bonding capabilities.

Utility in Fragment-Based Drug Discovery and Chemical Biology Tools

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The 2-oxabicyclo[2.1.1]hexane motif, with its three-dimensional character and desirable physicochemical properties, is an ideal scaffold for the design of fragment libraries. The hydroxymethyl group of this compound provides a convenient attachment point for linking to other fragments or for growing the fragment into a more potent lead compound.

In chemical biology, probes based on the 2-oxabicyclo[2.1.1]hexane scaffold can be designed to investigate biological processes. The conformational rigidity and defined vectoral display of functional groups can be utilized to create highly selective probes for interacting with specific protein targets.

Synthesis and Exploration of Substituted and Heteroatom Modified 2 Oxabicyclo 2.1.1 Hexane Analogs

Systematic Variation of Functional Groups on the 2-Oxabicyclo[2.1.1]hexane Core

The functionalization of the 2-oxabicyclo[2.1.1]hexane core is crucial for its application as a versatile building block in drug discovery. Researchers have developed several methods to introduce a variety of substituents at different positions of the scaffold.

One prominent strategy involves the photocatalytic [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and aldehydes. nih.govrsc.org This approach, which can be enhanced by cobalt, allows for the construction of the 2-oxa-BCH skeleton with broad functional group tolerance. nih.govrsc.orgrsc.org For example, this method has been used to synthesize derivatives with ester groups, which can be further transformed into amides, alcohols, azides, and carboxylic acids. nih.gov A similar strategy using energy transfer catalysis or Lewis acid catalysis has also been effective. rsc.org

Another powerful technique is the combination of nucleophilic phosphine (B1218219) catalysis and energy transfer catalysis. bath.ac.uk This cascade reaction utilizes readily available allyl alcohols to create diverse 2-oxa-BCH architectures, allowing for substitution at every position of the scaffold with functional handles like protected amines, esters, and various aryl and alkyl groups. researchgate.netbath.ac.uk

A practical and general approach for creating 2-oxa-BCHs with multiple "exit vectors" for further diversification is through an iodocyclization reaction. researchgate.netnih.gov This method allows for the synthesis of compounds that can be readily converted into corresponding building blocks for medicinal chemistry applications. researchgate.netnih.gov The intramolecular photochemical [2+2] cycloaddition of dienes is another established method to construct the core cyclobutane (B1203170) ring of the scaffold. nih.gov

These synthetic advancements provide access to a library of 2-oxa-BCH analogs with varied functional groups, which is essential for systematic structure-activity relationship (SAR) studies.

Table 1: Synthetic Strategies for Functional Group Variation on the 2-Oxa-BCH Core

Method Key Reactants Type of Functionalization Reference
Photocatalytic [2π + 2σ] Cycloaddition Bicyclo[1.1.0]butanes, Aldehydes Introduction of substituents from the aldehyde component nih.govrsc.org
Nucleophilic Phosphine & Energy Transfer Catalysis Allyl Alcohols Systematic substitution at all positions bath.ac.uk
Iodocyclization Alkenyl Alcohols Creation of multiple points for further derivatization researchgate.netnih.gov

Introduction of Additional Heteroatoms and Fluorinated Analogs

To further modulate the physicochemical properties of the 2-oxabicyclo[2.1.1]hexane scaffold, researchers have focused on introducing additional heteroatoms and fluorine atoms. The incorporation of heteroatoms can influence properties like solubility, lipophilicity, and metabolic stability. rsc.orgrsc.org The introduction of fluorine, a common strategy in medicinal chemistry, can impact pKa, metabolic stability, and binding affinity. d-nb.info

The synthesis of aza-analogs, such as 2-azabicyclo[2.1.1]hexane, provides a nitrogen-containing alternative to the 2-oxa-BCH core. rsc.org These nitrogen-containing scaffolds serve as rigid replacements for pyrrolidines and are valuable in medicinal chemistry. rsc.org

Significant effort has been directed towards the synthesis of fluorinated derivatives. d-nb.info Multi-step strategies have been developed to create fluorine-containing 2-oxabicyclo[2.1.1]hexane analogs. d-nb.info One approach begins with the ring closure of (3-methylenecyclobutyl)methanol to form the corresponding alcohol derivative of the 2-oxa-BCH core. d-nb.info This alcohol can then be converted to its monofluoromethyl derivative using a fluorinating agent like tetrabutylammonium (B224687) fluoride (B91410) (Bu₄NF). d-nb.info Such strategies allow for the precise placement of fluorine or fluoroalkyl groups, enabling fine-tuning of the molecule's properties. d-nb.info

Table 2: Examples of Heteroatom-Modified and Fluorinated 2-Oxa-BCH Analogs

Modification Example Compound Class Synthetic Strategy Purpose Reference
Heteroatom Introduction 2-Azabicyclo[2.1.1]hexane Various multi-step syntheses Pyrrolidine isostere, altered physicochemical properties rsc.org

Diversification through Bridgehead Functionalization and Side-Chain Modification

Bridgehead functionalization and side-chain modification offer further avenues for diversifying the 2-oxabicyclo[2.1.1]hexane scaffold. The bridgehead positions are key vectors for substitution, mimicking the connectivity of ortho- and meta-substituted benzene (B151609) rings. researchgate.netresearchgate.netnih.gov

A significant breakthrough in this area is the iridium-catalyzed borylation of the bridgehead tertiary C-H bond. researchgate.net This method demonstrates high selectivity for forming bridgehead boronic esters, which are versatile intermediates for a wide range of cross-coupling reactions. This reaction is compatible with numerous functional groups, enabling the introduction of diverse substituents at this sterically hindered position. researchgate.net

Side-chain modifications are also critical for exploring the chemical space around the core scaffold. Synthetic routes have been designed to allow for the manipulation of functional groups appended to the 2-oxa-BCH core. For instance, ester groups introduced during the primary synthesis can be readily converted to other functionalities. nih.gov An ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a variety of derivatives from a common intermediate. nih.gov This flexibility is crucial for optimizing interactions with biological targets.

Construction of Spirocyclic and Fused Systems Incorporating the 2-Oxabicyclo[2.1.1]hexane Moiety

To access more complex and sp³-rich chemical structures, the 2-oxabicyclo[2.1.1]hexane moiety has been incorporated into spirocyclic and fused ring systems. These intricate architectures further expand the three-dimensional diversity available for drug design.

A novel Au/Sc relay catalysis approach has been developed for the rapid construction of oxa-spiro-bicyclo[2.1.1]hexanes. acs.org This cascade reaction involves a gold-catalyzed cycloisomerization followed by a scandium-catalyzed [3+2] cycloaddition with bicyclo[1.1.0]butanes, proceeding efficiently under mild conditions. acs.org This method has been shown to be compatible with a range of alkynyl alcohol derivatives and substituted BCBs. acs.org

The use of cyclic allyl alcohols in cascade reactions can also lead to the diastereoselective formation of sp³-rich bridged spirocyclic structures. bath.ac.uk Furthermore, photochemical [2+2] cycloaddition reactions have been investigated to create fused 2-oxa-BCH systems. For example, the photoexcitation of 3-(allyloxy)cyclohex-2-en-1-one derivatives has been studied as a potential route to fused scaffolds. rsc.org More robust fused systems have been synthesized from cyclic 1,2-diketones, which are converted to cyclohex-2-enones and then photoexcited to yield the desired fused 2-oxa-BCH structures. rsc.org

These strategies for creating spirocyclic and fused systems highlight the versatility of the 2-oxabicyclo[2.1.1]hexane unit as a component in the construction of complex, multi-cyclic molecules.

Table 3: Methods for Constructing Spirocyclic and Fused 2-Oxa-BCH Systems

System Type Method Key Reactants Key Features Reference
Spirocyclic Au/Sc Relay Catalysis Alkynyl alcohols, Bicyclo[1.1.0]butanes Rapid construction, mild conditions, cascade reaction acs.org
Spirocyclic Nucleophilic Phosphine & Energy Transfer Catalysis Cyclic allyl alcohols High diastereoselectivity bath.ac.uk

Future Directions and Emerging Research Challenges

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally friendly and efficient chemical processes is driving research towards novel synthetic strategies for 2-oxabicyclo[2.1.1]hexanes. Current multistep routes often rely on bespoke starting materials or harsh reagents. nih.gov Future efforts are focused on creating more sustainable and atom-economical pathways.

Key areas of development include:

Green Chemistry Approaches : A shift towards sustainable practices involves using greener catalysts, minimizing hazardous waste, and improving energy efficiency. alfa-chemistry.com Methodologies like microwave-assisted and sonochemical reactions are being explored for the synthesis of ethers, offering high yields while reducing the reliance on harmful solvents. alfa-chemistry.com

Cascade Reactions : Designing cascade reactions that form the bicyclic core in a single operation from simple, readily available feedstocks is a primary goal. nih.govacs.org This approach improves atom economy and reduces the number of purification steps required. nih.gov

Photocatalysis : Visible-light-induced reactions represent a powerful and sustainable tool. acs.orgresearchgate.netnih.gov Recent strategies employ triplet energy transfer catalysis to access polysubstituted 2-oxabicyclo[2.1.1]hexanes from accessible starting materials like benzoylformate esters and bicyclo[1.1.0]butanes. acs.orgresearchgate.netnih.gov

Iodocyclization : General and practical approaches using iodocyclization reactions have been developed to create 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors for further functionalization. researchgate.netnih.govenamine.netcapes.gov.br

The following table summarizes emerging sustainable synthetic strategies.

Synthetic StrategyDescriptionKey Advantages
Photocatalysis / Energy TransferUtilizes visible light to induce cycloaddition reactions, often involving bicyclo[1.1.0]butanes. acs.orgresearchgate.netMild reaction conditions, high functional group tolerance, access to previously inaccessible molecules. researchgate.netrsc.orgrsc.org
Cascade ReactionsCombines multiple reaction steps into a single operation without isolating intermediates. nih.govHigh atom economy, reduced waste, increased efficiency. nih.gov
Microwave-Assisted SynthesisEmploys microwave irradiation to accelerate reactions, often leading to higher yields and stereoselectivity. alfa-chemistry.commdpi.comRapid reaction times, low energy consumption, environmentally friendly. mdpi.com
IodocyclizationAn intramolecular cyclization reaction mediated by iodine to form the bicyclic ether scaffold. nih.govenamine.netPractical and general approach for creating building blocks with multiple points for diversification. researchgate.netnih.gov

Expanding the Scope of Catalyst Systems for Selective Transformations

Catalysis is central to the efficient and selective synthesis of complex molecules like 2-oxabicyclo[2.1.1]hexan-1-ylmethanol. While progress has been made, there is a continuous need to develop more versatile and selective catalyst systems.

Future research in this area will likely focus on:

Dual Catalysis Systems : The combination of two distinct catalytic cycles in one pot can enable novel transformations. For instance, merging nucleophilic phosphine (B1218219) catalysis with energy transfer catalysis allows for the rapid assembly of the 2-oxabicyclo[2.1.1]hexane scaffold from simple allyl alcohols. nih.gov

Transition Metal Catalysis :

Cobalt-Enhanced Photocatalysis : The addition of cobalt salts has been shown to enhance the efficiency of photocatalytic [2π + 2σ] cycloadditions between bicyclo[1.1.0]butanes and aldehydes. rsc.orgrsc.orgresearchgate.net This system facilitates the generation of radical cation intermediates, leading to good-to-excellent yields under mild conditions. rsc.orgrsc.orgresearchgate.net

Gold/Scandium Relay Catalysis : A novel relay catalysis approach using gold and scandium catalysts enables the rapid construction of complex spirocyclic systems containing the 2-oxabicyclo[2.1.1]hexane core. acs.org

Palladium Catalysis : Palladium-catalyzed processes, such as oxidative cyclization, are effective for synthesizing various cyclic and bicyclic ethers. organic-chemistry.orgrsc.org

Lewis Acid Catalysis : Mild Lewis acids like BF₃·OEt₂ are crucial for formal [2π+2σ] cycloaddition reactions of aldehydes with bicyclobutanes, providing an expedient route to polysubstituted 2-oxabicyclo[2.1.1]hexanes. researchgate.netresearchgate.net

A summary of advanced catalyst systems is presented below.

Catalyst SystemTransformation TypeKey Features
Cobalt / Photocatalyst[2π + 2σ] CycloadditionEnhances efficiency, broad functional group tolerance, operates under visible light. rsc.orgrsc.orgresearchgate.net
Phosphine / PhotocatalystCascade AnnulationDual catalysis system for rapid assembly from feedstock chemicals. nih.gov
Au/Sc Relay CatalysisCycloisomerization / [3+2] CycloadditionRapid construction of oxa-spiro-bicyclo[2.1.1]hexanes under mild conditions. acs.org
Lewis Acids (e.g., BF₃, Sc(OTf)₃)Formal [2π+2σ] CycloadditionEnables reactions with strained bicyclobutanes to form highly substituted products. researchgate.netresearchgate.netresearchgate.net

Computational Design and Prediction of Novel 2-Oxabicyclo[2.1.1]hexane Reactivity

Computational chemistry is an increasingly vital tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new synthetic methods.

Emerging challenges and directions include:

Mechanism Elucidation : Detailed mechanistic studies, supported by Density Functional Theory (DFT) calculations, are needed to understand complex reaction pathways, such as the proposed formal [2π + 2σ] photocycloaddition/backbone C–H abstraction/aryl group migration sequence in some visible-light-induced syntheses. researchgate.netchemrxiv.org

Predictive Modeling : Developing computational models to predict the outcome and stereoselectivity of reactions involving the 2-oxabicyclo[2.1.1]hexane scaffold can save significant experimental effort. nih.gov This includes predicting how catalyst and substrate structure influence reactivity.

Conformational Analysis : Computational analysis of the three-dimensional structure of 2-oxabicyclo[2.1.1]hexane derivatives is crucial for their application as bioisosteres. mdpi.com These studies help to confirm that the geometry of the scaffold effectively mimics that of aromatic rings like ortho- and meta-substituted benzenes. researchgate.netresearchgate.net

Understanding Non-Covalent Interactions : DFT calculations can shed light on the subtle non-covalent interactions between a catalyst and substrate that govern diastereoselectivity in cycloetherification reactions. chemrxiv.org

Advanced Methodologies for Stereochemical Control and Chiral Pool Synthesis

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of robust methods for controlling stereochemistry during the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives is paramount.

Key research frontiers are:

Asymmetric Catalysis : There is a significant need for new catalytic asymmetric cycloadditions to produce enantioenriched bicyclic scaffolds for drug discovery. researchgate.net The development of chiral-at-rhodium Lewis acid catalysts for [2+2] photocycloadditions represents a major step forward in accessing enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.orgrsc.org

Chiral Pool Synthesis : Utilizing readily available enantiopure starting materials from nature's "chiral pool," such as amino acids, sugars, and terpenes, is an efficient strategy for producing chiral molecules. wikipedia.orguvic.cayoutube.comacs.org This approach can be used to introduce chirality that is preserved throughout the synthetic sequence. wikipedia.org

Substrate and Reagent Control : Stereoselectivity can be achieved through the use of chiral auxiliaries attached to the substrate, which direct the stereochemical outcome of a reaction and are later removed. uvic.ca Furthermore, chiral reagents can perform enantioselective reactions directly on achiral starting materials. uvic.ca

Diastereoselective Reactions : Many existing methods, such as palladium-catalyzed hydrogenation, can proceed with excellent diastereoselectivity to produce saturated bicyclic systems. rsc.org Future work will focus on extending this control to a wider range of transformations.

Exploration of New Biological Applications Beyond Bioisosterism

The primary application of the 2-oxabicyclo[2.1.1]hexane scaffold has been as a saturated bioisostere for ortho- and meta-substituted phenyl rings in medicinal and agrochemical chemistry. nih.govresearchgate.netrsc.org This substitution can lead to improved physicochemical properties, such as increased aqueous solubility and reduced lipophilicity, while retaining biological activity. chemrxiv.orgrsc.org However, the potential utility of this unique three-dimensional scaffold extends beyond simple isosteric replacement.

Future research should explore:

Novel Pharmacophores : Investigating the 2-oxabicyclo[2.1.1]hexane motif as a core structural component of new pharmacophores, rather than just a replacement for an existing one. Its rigid, defined geometry could be exploited to create highly specific interactions with biological targets.

Materials Science : The rigid, non-planar structure of bicyclic compounds could be leveraged in the development of new materials with unique optical or electronic properties. rsc.org

Probes for Chemical Biology : Functionalized 2-oxabicyclo[2.1.1]hexane derivatives could serve as valuable molecular probes to study biological systems, given their unique structural and physicochemical properties.

Agrochemicals : Beyond mimicking phenyl rings in existing agrochemicals, new derivatives could be designed to have novel modes of action as herbicides or fungicides. nih.gov

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and discovery. Applying these technologies to the study of 2-oxabicyclo[2.1.1]hexanes can significantly accelerate progress.

Future opportunities in this domain include:

Reaction Discovery and Optimization : Automated platforms can perform a large number of experiments in parallel, enabling the rapid screening of catalysts, reagents, and reaction conditions. dntb.gov.ua This is particularly valuable for discovering novel transformations and optimizing yields and selectivity for the synthesis of 2-oxabicyclo[2.1.1]hexane derivatives.

Library Synthesis : Automated synthesis can be used to generate large libraries of diverse 2-oxabicyclo[2.1.1]hexane analogues for biological screening. This allows for a more comprehensive exploration of the structure-activity relationship (SAR).

Flow Chemistry : The use of flow chemistry can offer improved control over reaction parameters, enhance safety for certain transformations, and facilitate scaling up of synthetic routes. This approach is a key component of modern, sustainable chemical manufacturing.

Data-Driven Discovery : High-throughput experimentation generates vast amounts of data that can be analyzed using machine learning algorithms to identify trends, predict reaction outcomes, and guide the design of new experiments, creating a closed loop of automated discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol, and what catalysts are effective?

  • Methodological Answer : Synthesis of bicyclic ethers like this compound often involves ring-closing reactions. For example, Diels-Alder reactions or photochemical [2+2] cycloadditions can construct the bicyclic framework. Lewis acids (e.g., BF₃·OEt₂) may facilitate ether formation. Evidence from similar oxabicyclo compounds (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate) suggests using ester intermediates followed by reduction to yield the methanol moiety . Key steps include:

  • Cyclization under anhydrous conditions.
  • Post-reduction (e.g., LiAlH₄) of ester groups to -CH₂OH.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How can NMR and mass spectrometry be optimized for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Predict splitting patterns using the compound’s symmetry and substituents. For bicyclic systems, coupling constants (e.g., J values for bridgehead protons) help confirm stereochemistry. Refer to PubChem’s computed properties (e.g., InChI, SMILES) for preliminary spectral predictions .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) can identify molecular ions. Fragmentation patterns of similar bicyclo compounds (e.g., m/z peaks corresponding to ring-opening or loss of -CH₂OH) are documented in NIST data .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and regioselectivity. For example:

  • Analyze ring strain and orbital interactions to predict nucleophilic attack sites.
  • Compare with sulfonyl chloride derivatives (e.g., [(1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonyl chloride) to assess steric and electronic effects .
  • Solvent effects (PCM models) should be included for accurate kinetic predictions.

Q. How can researchers resolve discrepancies in reported spectroscopic data for bicyclic ether derivatives?

  • Methodological Answer :

  • Step 1 : Cross-validate data using multiple techniques (e.g., 2D NMR, X-ray crystallography).
  • Step 2 : Consult databases like PubChem (computed properties) and NIST (experimental spectra) to identify outliers .
  • Step 3 : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to minimize variability.
  • Step 4 : Use multivariate analysis (e.g., PCA) to isolate experimental artifacts .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer : Based on SDS of structurally similar compounds (e.g., (4-Aminobicyclo[2.2.2]octan-1-yl)methanol):

  • Hazards : Skin irritation (H315), eye damage (H319), and respiratory sensitization (H335) .
  • Protocols :
  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Store in airtight containers under nitrogen to prevent oxidation.
  • Dispose of waste via certified chemical disposal services.

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